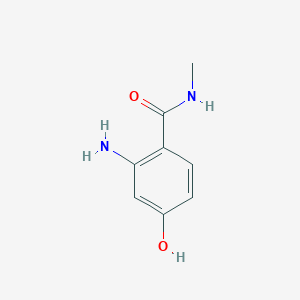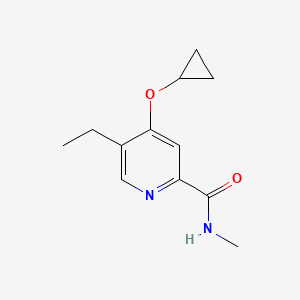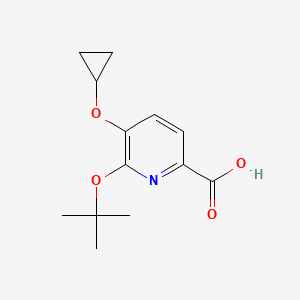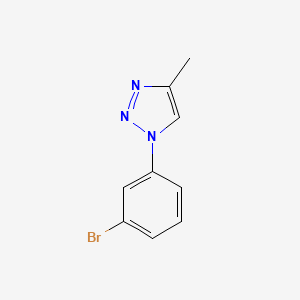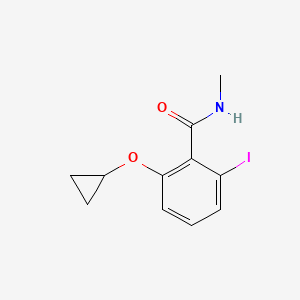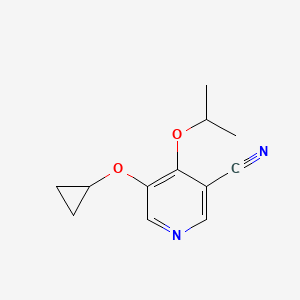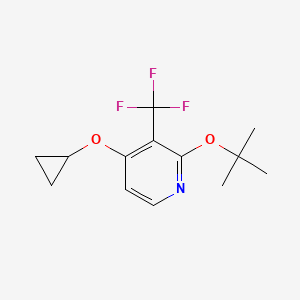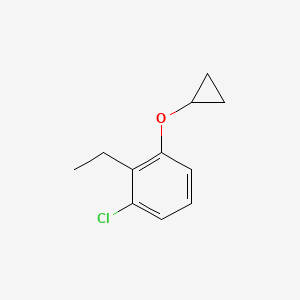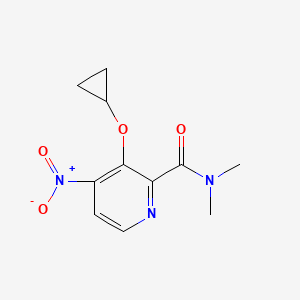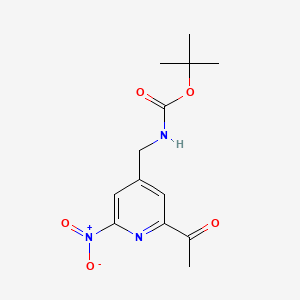
Tert-butyl (2-acetyl-6-nitropyridin-4-YL)methylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl (2-acetyl-6-nitropyridin-4-YL)methylcarbamate typically involves the reaction of tert-butyl carbamate with 2-acetyl-6-nitropyridine under specific conditions. The reaction is usually carried out in the presence of a base such as cesium carbonate in a solvent like 1,4-dioxane . The reaction conditions must be carefully controlled to ensure the desired product is obtained with high purity.
Industrial Production Methods
While detailed industrial production methods for this compound are not widely documented, it is likely that similar synthetic routes are scaled up using industrial-grade reagents and equipment. The process would involve stringent quality control measures to ensure the consistency and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Tert-butyl (2-acetyl-6-nitropyridin-4-YL)methylcarbamate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The acetyl group can be reduced to an alcohol.
Substitution: The nitro group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while oxidation of the acetyl group would produce a carboxylic acid.
Wissenschaftliche Forschungsanwendungen
Tert-butyl (2-acetyl-6-nitropyridin-4-YL)methylcarbamate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Tert-butyl (2-acetyl-6-nitropyridin-4-YL)methylcarbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or experimental outcomes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tert-butyl (6-acetyl-4-nitropyridin-2-YL)methylcarbamate: Similar in structure but differs in the position of the acetyl and nitro groups.
Tert-butyl (2-((5-nitropyridin-2-yl)thio)ethyl)carbamate: Contains a thioether linkage instead of a direct carbon-nitrogen bond.
Tert-butyl 4-(6-nitropyridin-2-yl)piperazine-1-carboxylate: Features a piperazine ring instead of a pyridine ring.
Uniqueness
Tert-butyl (2-acetyl-6-nitropyridin-4-YL)methylcarbamate is unique due to its specific arrangement of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for targeted research applications and the development of specialized compounds.
Eigenschaften
Molekularformel |
C13H17N3O5 |
|---|---|
Molekulargewicht |
295.29 g/mol |
IUPAC-Name |
tert-butyl N-[(2-acetyl-6-nitropyridin-4-yl)methyl]carbamate |
InChI |
InChI=1S/C13H17N3O5/c1-8(17)10-5-9(6-11(15-10)16(19)20)7-14-12(18)21-13(2,3)4/h5-6H,7H2,1-4H3,(H,14,18) |
InChI-Schlüssel |
QYSDBKIVALDDSL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=NC(=CC(=C1)CNC(=O)OC(C)(C)C)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


